3-Piperidin-3-yl-1h-pyrazolo[3,4-b]pyridine dihydrochloride
Overview
Description
3-Piperidin-3-yl-1h-pyrazolo[3,4-b]pyridine dihydrochloride is a useful research compound. Its molecular formula is C11H16Cl2N4 and its molecular weight is 275.17 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that pyrazolo[3,4-b]pyridines have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with various enzymes and receptors in the body that recognize these structures.
Mode of Action
These compounds are known to bind to their targets, potentially causing conformational changes that affect the function of the target .
Biochemical Pathways
Given the structural similarity to purine bases, it is possible that this compound could influence pathways involving these molecules .
Result of Action
Some pyrazolo[3,4-b]pyridine derivatives have shown significant inhibitory activity in certain assays , suggesting that this compound may also have inhibitory effects on its targets.
Biochemical Analysis
Biochemical Properties
3-Piperidin-3-yl-1h-pyrazolo[3,4-b]pyridine dihydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By inhibiting these kinases, this compound can modulate cellular processes such as proliferation, differentiation, and apoptosis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the migration and invasion abilities of cancer cells, thereby potentially inhibiting metastasis . Additionally, this compound can impact the expression of genes involved in cell cycle regulation, leading to altered cellular proliferation rates .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound can bind to the active site of kinases, preventing their phosphorylation activity and thereby inhibiting downstream signaling pathways . This inhibition can result in reduced cell proliferation and increased apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound has been shown to maintain its stability and efficacy in various experimental conditions. Prolonged exposure can lead to degradation, which may affect its long-term impact on cellular function. In vitro and in vivo studies have demonstrated that the effects of this compound can vary depending on the duration of exposure, with longer exposure times often resulting in more pronounced cellular responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exert therapeutic effects without causing significant toxicity. At higher doses, it may induce adverse effects, including toxicity and organ damage. Studies have identified threshold doses beyond which the compound’s beneficial effects are outweighed by its toxic effects . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. This compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution. Its localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interaction with biomolecules and its overall biological activity .
Properties
IUPAC Name |
3-piperidin-3-yl-2H-pyrazolo[3,4-b]pyridine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4.2ClH/c1-3-8(7-12-5-1)10-9-4-2-6-13-11(9)15-14-10;;/h2,4,6,8,12H,1,3,5,7H2,(H,13,14,15);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIFWKHBQSQBFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=C3C=CC=NC3=NN2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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